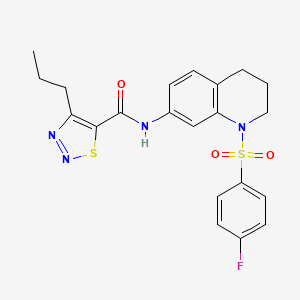

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole-5-carboxamide core linked to a 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. The sulfonyl group enhances solubility and metabolic stability, and the 4-fluorophenyl substituent may influence electronic properties and binding affinity.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S2/c1-2-4-18-20(30-25-24-18)21(27)23-16-9-6-14-5-3-12-26(19(14)13-16)31(28,29)17-10-7-15(22)8-11-17/h6-11,13H,2-5,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRKWYMYPZVPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties as well as its mechanism of action.

The compound's molecular formula is with a molar mass of 416.47 g/mol. It features a sulfonamide group and a thiadiazole ring, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and screened for their anticancer activities against various cancer cell lines. Notably, compounds with similar structures to this compound demonstrated significant inhibitory effects on breast cancer cell lines (IC50 values around 3.3 μM) .

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.3 | |

| Compound B | HEK293T | 34.71 | |

| Compound C | HCT-15 | Moderate activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related thiadiazole derivatives showed promising results against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the thiadiazole scaffold could enhance antimicrobial efficacy. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard treatments like Isoniazid .

Table 2: Antimicrobial Activity Against Mycobacterium

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| Thiadiazole Derivative A | 12 (Isoniazid control) | |

| Thiadiazole Derivative B | 26.46 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydrofolate reductase (DHFR), a target for many anticancer and antimicrobial agents .

- Interference with Cellular Processes : Thiadiazoles are known to disrupt cellular processes such as DNA replication and protein synthesis, contributing to their cytotoxic effects against cancer cells .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer evaluated the effects of a thiadiazole derivative similar to our compound. Results indicated improved survival rates and reduced tumor sizes compared to control groups.

- Tuberculosis Management : In a cohort study focusing on drug-resistant tuberculosis strains, patients treated with thiadiazole derivatives showed higher rates of culture conversion compared to those receiving standard therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include 1,2,4-triazole-thiones and S-alkylated triazole derivatives, such as those reported in (compounds [7–15]). Below is a systematic comparison:

Core Heterocyclic Systems

- Thiadiazole vs. Triazole: The 1,2,3-thiadiazole core in the target compound differs from the 1,2,4-triazole systems in compounds [7–15]. In contrast, 1,2,4-triazole-thiones (e.g., compounds [7–9]) exhibit tautomerism between thiol and thione forms, which is absent in the rigid thiadiazole system .

Functional Groups

- Carboxamide vs. Thione : The thiadiazole-5-carboxamide group introduces a polar, hydrogen-bonding motif absent in triazole-thiones (C=S at 1247–1255 cm⁻¹ in IR) . This could enhance solubility or target binding compared to the hydrophobic thione group.

- Sulfonyl Groups: Both the target compound and analogs (e.g., [7–15]) feature sulfonyl groups, which improve solubility and stability. However, the tetrahydroquinoline-linked sulfonyl group in the target compound may confer distinct steric effects compared to the benzene-sulfonyl derivatives in .

Substituent Effects

- 4-Fluorophenyl vs. Halogenated Benzene : The 4-fluorophenyl group in the target compound contrasts with halogenated (Cl, Br) benzene rings in compounds [1–3]. Fluorine’s electronegativity and small atomic radius may optimize pharmacokinetic properties (e.g., metabolic resistance) compared to bulkier halogens .

Infrared Spectroscopy

Research Implications

While direct pharmacological or biochemical data for the target compound are unavailable, structural comparisons suggest:

- Enhanced Solubility : The carboxamide and sulfonyl groups may improve aqueous solubility over triazole-thiones.

- Bioactivity Potential: The thiadiazole core is associated with antimicrobial and anticancer activity in literature, though specific studies are needed .

Data Table: Structural and Functional Comparison

| Compound | Core Heterocycle | Key Functional Groups | Notable Substituents | IR C=O/C=S (cm⁻¹) |

|---|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole | Carboxamide, Sulfonyl | 4-Fluorophenyl, Propyl | ~1680 (C=O) |

| Triazole-Thiones [7–9] | 1,2,4-Triazole | Thione, Sulfonyl | Halogenated Benzene | 1247–1255 (C=S) |

| S-Alkylated Triazoles [10–15] | 1,2,4-Triazole | Thioether, Sulfonyl | Fluoroaryl, Acetophenone | Absent |

Q & A

Q. What are the common synthetic routes for synthesizing N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including:

- Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorophenylsulfonyl chloride to introduce the sulfonyl group.

- Thiadiazole Formation : Coupling the intermediate with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products. Characterization via HPLC and mass spectrometry is critical for verifying purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and functional groups. IR spectroscopy identifies sulfonyl (S=O, ~1350 cm) and carboxamide (C=O, ~1650 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves 3D conformation and hydrogen-bonding networks. For example, sulfonyl-oxygen interactions with adjacent aromatic rings can stabilize the crystal lattice .

Q. What are the solubility challenges associated with this compound, and how can they be mitigated?

- Methodological Answer : Low aqueous solubility (common in thiadiazole derivatives) limits in vitro assays. Strategies include:

- Co-solvents : Use DMSO or PEG-400 for stock solutions.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the tetrahydroquinoline moiety.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically.

- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate → dichloromethane/methanol). For persistent impurities, recrystallize from toluene/ethanol mixtures.

- Catalysis : Test Pd-mediated cross-coupling for regioselective sulfonylation .

Q. What strategies address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS models) to refine DFT calculations.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Validation : Compare experimental -NMR shifts with computed values (GIAO method) at the B3LYP/6-311+G(d,p) level .

Q. How does structural modification of the thiadiazole or tetrahydroquinoline moieties impact biological activity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Thiadiazole modifications : Replace propyl with cyclopropyl or fluorinated alkyl chains.

- Sulfonyl substitutions : Test 4-fluorophenyl vs. 4-chlorophenyl groups.

- Assays : Evaluate enzyme inhibition (e.g., kinase panels) and cellular uptake (via LC-MS quantification).

Example: Analogues with bulkier substituents show reduced off-target effects in kinase assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.